Benzyl 2-(benzyloxy)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(benzyloxy)-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to the oxygen atom of the ester functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(benzyloxy)-3-methylbutanoate can be synthesized through various methods. One common approach involves the esterification of 2-(benzyloxy)-3-methylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification reaction under milder conditions, reducing the need for high temperatures and prolonged reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(benzyloxy)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzaldehyde or benzoic acid derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 2-(benzyloxy)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Benzyl 2-(benzyloxy)-3-methylbutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Another ester with similar structural features but different reactivity and applications.
Benzyl alcohol: A simpler compound with a benzyl group attached to a hydroxyl group, used as a solvent and intermediate in organic synthesis.
Benzyl acetate: An ester with a benzyl group and an acetate group, commonly used in fragrances and flavorings.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility as a protecting group in organic synthesis make it a valuable compound in research and industry .
Properties
CAS No. |
828246-39-5 |
---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
benzyl 3-methyl-2-phenylmethoxybutanoate |
InChI |
InChI=1S/C19H22O3/c1-15(2)18(21-13-16-9-5-3-6-10-16)19(20)22-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3 |
InChI Key |
JWYZGPDMCOAYPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.